5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Surface Chemistry and Material Science
One notable application of related compounds involves the modification of surfaces for various material science applications. For instance, the study by Seonki Hong et al. (2014) discusses the use of a plant-inspired, amine-containing small molecule for material-independent surface functionalization. This approach highlights the importance of primary amine and related functional groups in creating multifunctional surfaces that can be used in medical device development, drug delivery, mammalian cell culture, and the development of energy storage devices (Hong et al., 2014).
Supramolecular Chemistry
The study of supramolecular organic salts constructed from 2-aminoheterocyclic compounds, including derivatives similar to 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine, reveals their potential in forming stable crystal structures through hydrogen bonding and other non-covalent interactions. Such studies contribute to our understanding of molecular interactions and can be applied in designing new materials with specific properties (Jin et al., 2011).
Analytical Chemistry
In analytical chemistry, derivatization techniques involving amine compounds are used to improve the detection and quantification of various substances. For example, a study by Yanyan Fu et al. (2010) explored the use of a dual-sensitive probe for determining aliphatic amines with fluorescence and online atmospheric pressure chemical ionization mass spectrometry identification. This research highlights the versatility of amine derivatives in enhancing analytical methodologies for detecting and studying a wide range of compounds (Fu et al., 2010).
Organic Synthesis
In organic synthesis, derivatives of this compound and similar amines are employed as intermediates or catalysts in the synthesis of complex organic molecules. For instance, the development of novel multicomponent synthesis methods for pyridine-pyrimidines catalyzed by ionic liquids showcases the utility of these compounds in facilitating efficient and environmentally friendly synthetic routes (Rahmani et al., 2018).
Future Directions
The future directions for research on “5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine” could involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by amines and pyridine derivatives, this compound could potentially be of interest in fields such as medicinal chemistry and drug discovery . Further studies could also explore its physical and chemical properties, and its safety profile .
Properties
IUPAC Name |
5-(2-aminoethyl)-N,N-dimethylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12(2)9-4-3-8(5-6-10)7-11-9/h3-4,7H,5-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHADOMJOEYYNBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.